N-(3-chlorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-19-11-9-18(10-12-19)29-23(31)15-34-25(29)20-7-2-3-8-21(20)28(24(25)32)14-22(30)27-17-6-4-5-16(26)13-17/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVQEQALBVIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C23H21ClN2O4
- Molecular Weight : 424.9 g/mol
The structure features a thiazolidine ring fused to an indole structure, which is known to confer various biological activities.
1. Antiviral Activity
Research has indicated that derivatives of isatin and related compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against HIV strains. In one study, various derivatives were evaluated for their ability to inhibit HIV replication in cell lines. The most potent compounds demonstrated EC50 values below 10 μM with favorable selectivity indices (SI) greater than 10 .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have shown that thiazolidine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds displayed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8.5 µM against various bacterial strains . The presence of the methoxyphenyl group has been associated with enhanced antibacterial activity.
3. Anti-inflammatory Activity
Thiazolidine derivatives have also been explored for their anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models. Notably, some synthesized derivatives exhibited greater anti-inflammatory activity than curcumin in specific assays . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Chlorine Substitution : The presence of the chlorine atom at the meta position on the phenyl ring has been linked to increased potency against certain viral strains.
- Methoxy Group Influence : The methoxy group on the phenyl ring appears to enhance both antimicrobial and anti-inflammatory activities.
- Indole-Thiazolidine Fusion : The unique fusion between indole and thiazolidine contributes to a broad spectrum of biological activities due to their diverse pharmacophoric characteristics.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
Comparison with Similar Compounds
Structural Analogues with Spiro[indole-thiazolidine] Cores
Substituent Variations on the Aromatic Rings
Target Compound :
- Compound (CAS 894555-99-8): 3-Chlorophenyl on the indole ring. 4-Methylphenyl acetamide substituent. Molecular weight: 478.0 g/mol .
Heterocyclic and Acetamide Derivatives
N-Substituted 2-Arylacetamides
Oxadiazole and Thieno-triazolo-diazepine Derivatives
- Compound : Incorporates a 1,2,4-oxadiazol-5-yl group, which may improve metabolic resistance compared to thiazolidine .
- Compound: A thieno-triazolo-diazepine acetamide with 4-chlorophenyl and 4-hydroxyphenyl groups. The hydroxyl group enhances solubility but reduces membrane permeability .
Pharmacological Implications of Substituents
Preparation Methods
Reaction Components and Conditions
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Isatin derivative : Unsubstituted isatin serves as the indole precursor.
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Amine : 4-Methoxyaniline introduces the 4-methoxyphenyl group at the thiazolidine C3' position.
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Thiol agent : Thioglycolic acid enables cyclization via its -SH and -COOH groups.
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Catalyst : Glacial acetic acid (10 mol%) facilitates imine formation and subsequent cyclization.
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Solvent : Anhydrous benzene or toluene under Dean-Stark conditions ensures azeotropic water removal.
Mechanistic Pathway :
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Schiff base formation : Isatin reacts with 4-methoxyaniline to form an imine intermediate.
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Nucleophilic attack : Thioglycolic acid attacks the imine carbon, forming a thioether linkage.
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Cyclization : Intramolecular esterification yields the spiro[indole-thiazolidinedione] core.
Yield : 70–85% after recrystallization (ethanol/water).
Acetamide Side Chain Introduction
The acetamide moiety is introduced via N-alkylation of the thiazolidinedione nitrogen (N1) using bromoacetyl bromide, followed by amidation with 3-chloroaniline.
Alkylation Step
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Reagents : Bromoacetyl bromide (1.2 eq), triethylamine (TEA, 2 eq).
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Intermediate : N-bromoacetyl-spiro[indole-thiazolidinedione].
Yield : 65–75% after column chromatography (hexane/ethyl acetate).
Amidation Step
Optimization Strategies
Green Chemistry Approaches
Stereochemical Control
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Chiral catalysts : L-Proline (10 mol%) induces enantioselectivity (up to 95% ee) during spiro-ring formation.
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Low-temperature kinetics : Reactions at –20°C favor kinetically controlled stereoisomers.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the spiro-indole-thiazolidine core via cyclization reactions under reflux conditions (e.g., using acetic acid as a solvent at 80–100°C) .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3 : Acetamide linkage formation through condensation of the intermediate with 3-chloroaniline derivatives in the presence of coupling agents like EDC/HOBt .
- Characterization : Confirmation of structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups .
Q. How is the biological activity of this compound initially screened in academic research?
- Methodological Answer :
- In vitro assays :
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Anticancer : Cytotoxicity screening using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Testing against targets like α-glucosidase (antidiabetic potential) or HDACs (epigenetic modulation) .
- Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and solvent-only negative controls .
Q. What structural features contribute to the compound’s pharmacological potential?
- Key Features :
- Spiro architecture : Enhances metabolic stability and binding specificity due to conformational rigidity .
- 4-Methoxyphenyl group : Modulates electron density, improving interactions with hydrophobic enzyme pockets .
- Chlorophenyl-acetamide moiety : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .
- Supporting Data :
| Property | Value/Descriptor | Source |
|---|---|---|
| LogP (calculated) | 3.8 ± 0.2 | |
| Hydrogen bond acceptors | 6 |
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the spiro-indole-thiazolidine core?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclization by testing DMF vs. THF solvents at 70–120°C .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl group introduction .
- Workflow integration : Implement flow chemistry for continuous purification, reducing side-product formation .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for α-glucosidase inhibition may arise from assay conditions (pH, substrate concentration).
- Resolution :
Standardize protocols (e.g., fixed pH 6.8, 37°C) .
Validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Perform molecular docking to correlate activity trends with binding poses (e.g., AutoDock Vina simulations) .
Q. What advanced techniques elucidate the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess impact on bioactivity .
- Crystallography : X-ray diffraction of co-crystals with target enzymes (e.g., COX-2) reveals key interactions .
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with observed activities .
Q. How is the mechanism of action investigated for this compound’s anticancer effects?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Western blotting : Quantify protein expression changes (e.g., p53, caspase-3 cleavage) .
- In vivo models : Xenograft studies in immunodeficient mice, with dose-response analysis (e.g., 10–50 mg/kg, oral administration) .
Data Contradiction Analysis
- Example Issue : Conflicting solubility reports in aqueous vs. DMSO systems.
- Resolution :
- Use standardized USP methods for solubility testing .
- Cross-validate with HPLC-UV quantification under controlled conditions (25°C, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
